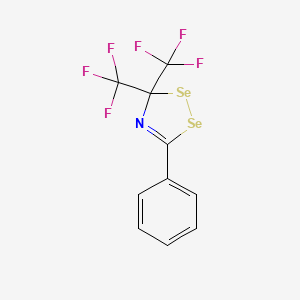
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is a unique organoselenium compound characterized by the presence of selenium atoms within its heterocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The incorporation of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- typically involves the reaction of selenium-containing precursors with phenyl and trifluoromethyl groups. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions may lead to the formation of selenides.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various selenium-containing derivatives, which can be further utilized in different applications. For example, oxidation may yield selenium dioxide, while substitution reactions can produce a range of functionalized diselenazoles.
Aplicaciones Científicas De Investigación
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, influencing cellular pathways related to oxidative stress. Its trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-dithiazole
- 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The trifluoromethyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
67213-20-1 |
|---|---|
Fórmula molecular |
C10H5F6NSe2 |
Peso molecular |
411.1 g/mol |
Nombre IUPAC |
5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-diselenazole |
InChI |
InChI=1S/C10H5F6NSe2/c11-9(12,13)8(10(14,15)16)17-7(18-19-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
XSKZFCTUTBCNCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC([Se][Se]2)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


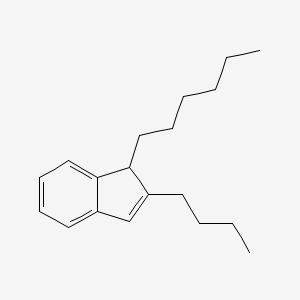
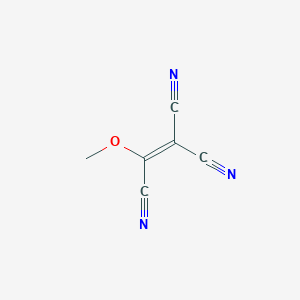
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
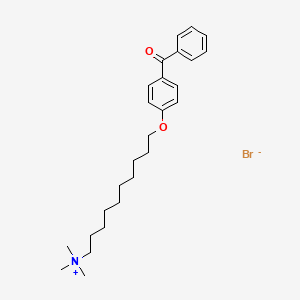
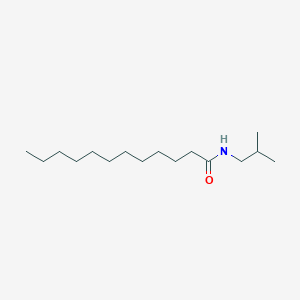
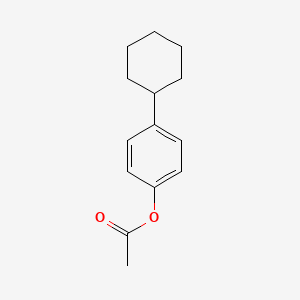
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
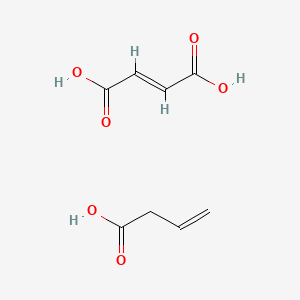
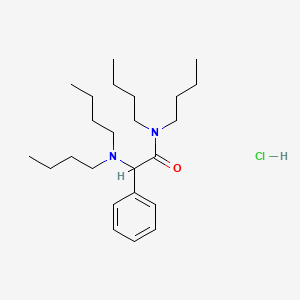
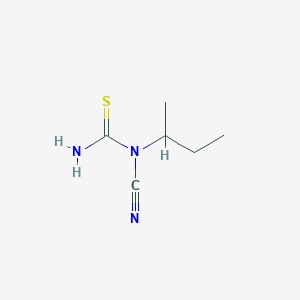
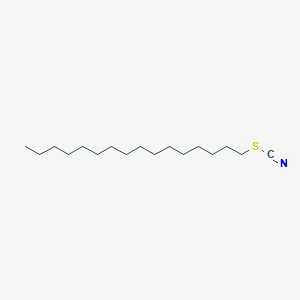
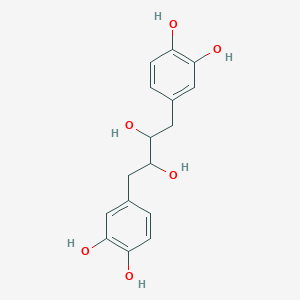
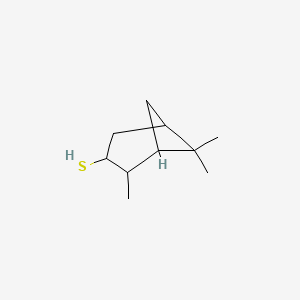
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
